molecular formula C8H7NO2S B1523975 3-Aminobenzo[b]thiophene 1,1-dioxide CAS No. 858819-96-2

3-Aminobenzo[b]thiophene 1,1-dioxide

Cat. No. B1523975
CAS RN: 858819-96-2
M. Wt: 181.21 g/mol
InChI Key: TTXJXSIERYHUJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

ABTD can be synthesized through various methods. One approach involves the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization . Another method uses microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .


Molecular Structure Analysis

The molecular structure of ABTD and its derivatives has been studied using X-ray diffraction investigations .


Chemical Reactions Analysis

ABTD undergoes various chemical reactions. For instance, it can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . It also serves as dienophiles, 1,3-dipolarophiles, and Michael acceptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of ABTD are influenced by its unique molecular structure. For instance, the addition of In 3+ results in a gradual decrease in fluorescence emission intensity at 420 nm and a gradual increase at 480 nm .

Scientific Research Applications

Comprehensive Analysis of 3-Aminobenzo[b]thiophene 1,1-dioxide Applications:

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry, where it’s used to develop new drugs with potential therapeutic effects. It’s particularly valuable due to its structural uniqueness and chemical properties .

Materials Science

In materials science, benzothiophene derivatives are used to create advanced materials with specific properties, such as conductivity or reactivity .

Biosensing

Derivatives of 3-Aminobenzo[b]thiophene 1,1-dioxide can be used in biosensing applications due to their reactivity with various biological targets .

Bioimaging

The compound’s derivatives may also find applications in bioimaging, helping visualize biological processes or structures .

Electronics

In the field of electronics, benzothiophene derivatives contribute to the development of electronic components or systems due to their unique electrical properties .

Photopolymerization

These compounds can be involved in photopolymerization processes, which are crucial for creating polymers with specific light-induced properties .

Fluorescent Sensing

A ratiometric Schiff base fluorescent sensor derived from ethyl 3-aminobenzo[b]thiophene-2-carboxylate exhibits a sensitive response to In3+, indicating potential use in fluorescent sensing applications .

Mechanism of Action

The mechanism of action of ABTD involves photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .

Safety and Hazards

ABTD is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

ABTD has shown great promise in fragment-based drug discovery and in hit identification or lead development. It has been used in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase . Furthermore, a series of aminobenzo[b]thiophene 1, 1-dioxides with good drug-likeness properties were designed, synthesized, and evaluated as STAT3 inhibitors .

properties

IUPAC Name

1,1-dioxo-1-benzothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXJXSIERYHUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzo[b]thiophene 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobenzo[b]thiophene 1,1-dioxide
Reactant of Route 2
3-Aminobenzo[b]thiophene 1,1-dioxide
Reactant of Route 3
3-Aminobenzo[b]thiophene 1,1-dioxide
Reactant of Route 4
3-Aminobenzo[b]thiophene 1,1-dioxide
Reactant of Route 5
3-Aminobenzo[b]thiophene 1,1-dioxide
Reactant of Route 6
3-Aminobenzo[b]thiophene 1,1-dioxide

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